molecular formula C18H14 B094652 1-Ethylpyrene CAS No. 17088-22-1

1-Ethylpyrene

Cat. No.: B094652
CAS No.: 17088-22-1
M. Wt: 230.3 g/mol
InChI Key: ZWAMZDRREBOHIO-UHFFFAOYSA-N
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Description

1-Ethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14. It is a derivative of pyrene, where an ethyl group is attached to the first carbon atom of the pyrene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of pyrene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(1-pyrenyl)ethanol and further to 1-pyrenylcarboxylic acid.

    Reduction: Hydrogenation of this compound can lead to the formation of ethylpyrene derivatives with reduced aromaticity.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the pyrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: 1-(1-pyrenyl)ethanol, 1-pyrenylcarboxylic acid.

    Reduction: Various hydrogenated ethylpyrene derivatives.

    Substitution: Brominated or nitrated pyrene derivatives.

Scientific Research Applications

1-Ethylpyrene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethylpyrene involves its interaction with cytochrome P450 enzymes, leading to benzylic hydroxylation. This reaction produces a secondary alcohol, which can undergo further oxidation to form carboxylic acids. The compound’s effects are mediated through its metabolites, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

  • 1-Methylpyrene
  • 1-Propylpyrene
  • 1-Butylpyrene

Comparison: 1-Ethylpyrene is unique due to its specific ethyl substitution, which affects its chemical reactivity and metabolic pathways. Compared to 1-methylpyrene, this compound undergoes benzylic hydroxylation to form a secondary alcohol, whereas 1-methylpyrene forms a primary alcohol.

Properties

IUPAC Name

1-ethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMZDRREBOHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878251
Record name 1-ethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17088-22-1, 56142-12-2
Record name 1-Ethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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